2-(2-chloro-6-methoxypyridin-3-yl)acetic acid
Description
Structure
3D Structure
Properties
CAS No. |
1227607-82-0 |
|---|---|
Molecular Formula |
C8H8ClNO3 |
Molecular Weight |
201.61 g/mol |
IUPAC Name |
2-(2-chloro-6-methoxypyridin-3-yl)acetic acid |
InChI |
InChI=1S/C8H8ClNO3/c1-13-6-3-2-5(4-7(11)12)8(9)10-6/h2-3H,4H2,1H3,(H,11,12) |
InChI Key |
AVVUFZKUOWCEPL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(C=C1)CC(=O)O)Cl |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 2 Chloro 6 Methoxypyridin 3 Yl Acetic Acid
Retrosynthetic Analysis and Strategic Disconnections for the Pyridine-Acetic Acid Core
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For 2-(2-chloro-6-methoxypyridin-3-yl)acetic acid, several strategic disconnections can be proposed.
The most logical primary disconnection is the C-C bond between the pyridine (B92270) ring at the C3 position and the acetic acid side chain. This leads to a pyridinyl synthon and a two-carbon synthon equivalent for the acetic acid moiety.
Disconnection 1 (C3-Cα bond): This disconnection suggests a precursor such as a 3-halomethyl-2-chloro-6-methoxypyridine, which could react with a cyanide source followed by hydrolysis to yield the final product. Alternatively, it points towards the homologation of a C3-carboxylic acid precursor.
Further disconnections on the pyridine ring itself can be considered:
Disconnection 2 (C-O bond): The bond between the pyridine C6 position and the methoxy (B1213986) group can be disconnected, leading to a 2-chloro-6-hydroxypyridine precursor.
Disconnection 3 (C-Cl bond): The C-Cl bond at the C2 position can be disconnected, suggesting a precursor like a 2-hydroxypyridine (B17775) derivative that can be subsequently chlorinated.
These disconnections form the basis for designing the synthetic routes discussed in the following sections.
Classical Synthetic Routes Towards this compound Precursors
Classical synthetic routes rely on well-established, stepwise reactions to build and functionalize the target molecule.
The construction of the 2-chloro-6-methoxypyridine (B123196) core often starts from a pre-existing pyridine derivative. A plausible route begins with 2,6-dichloronicotinic acid.
Selective Hydrolysis: 2,6-Dichloronicotinic acid can be selectively hydrolyzed to 2-chloro-6-hydroxynicotinic acid. This reaction is typically performed by refluxing in an aqueous sodium hydroxide (B78521) solution, followed by careful acidification to precipitate the product.
O-Methylation: The hydroxyl group of 2-chloro-6-hydroxynicotinic acid is then methylated to form 2-chloro-6-methoxynicotinic acid. This can be achieved using a methylating agent like methyl iodide in the presence of a base such as silver carbonate.
Chlorination: Alternatively, starting from 2-hydroxynicotinic acid, chlorination can be achieved using reagents like phosphorus oxychloride (POCl₃) in combination with phosphorus pentachloride (PCl₅). prepchem.comgoogle.com This would yield 2-chloronicotinic acid, which would then require methoxylation at the 6-position, a more challenging transformation.
The resulting 2-chloro-6-methoxynicotinic acid is a key intermediate for the introduction of the acetic acid side chain.
| Starting Material | Reagents | Product | Yield |
| 2,6-Dichloronicotinic acid | 1. NaOH (aq), Reflux2. HCl (aq) | 2-Chloro-6-hydroxynicotinic acid | 88% |
| 2-Chloro-6-hydroxynicotinic acid | CH₃I, Ag₂CO₃ | 2-Chloro-6-methoxynicotinic acid | (Not specified) |
| 2-Hydroxynicotinic acid | POCl₃, PCl₅ | 2-Chloronicotinic acid | (Not specified) prepchem.com |
Table 1: Classical reactions for the functionalization of the pyridine ring.
With the functionalized pyridine core, the next step is to introduce the acetic acid group at the C3 position.
Method 1: Arndt-Eistert Homologation
A direct and classical method for converting a carboxylic acid to its next higher homolog is the Arndt-Eistert reaction. organic-chemistry.orgwikipedia.orgscribd.com
Acid Chloride Formation: The precursor, 2-chloro-6-methoxynicotinic acid, is first converted to its acid chloride, 2-chloro-6-methoxynicotinoyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride.
Diazoketone Formation: The acid chloride is then reacted with diazomethane (B1218177) (CH₂N₂) to form an α-diazoketone intermediate. wikipedia.org
Wolff Rearrangement: The diazoketone undergoes a Wolff rearrangement, catalyzed by silver(I) oxide (Ag₂O) or by heat/light, to form a ketene (B1206846).
Hydrolysis: The ketene is then trapped with water to produce the final product, this compound.
Method 2: Side-Chain Halogenation and Cyanation
An alternative route involves building the side chain from a methyl group.
Starting from a Picoline: If a suitable starting material like 2-chloro-6-methoxy-3-methylpyridine (B3033863) is available, the methyl group can be halogenated.
Halogenation: Radical halogenation (e.g., using N-chlorosuccinimide) can introduce a chlorine atom to form 2-chloro-3-(chloromethyl)-6-methoxypyridine (B6271778).
Cyanation: The chloromethyl group can be displaced by a cyanide ion (e.g., from NaCN or KCN) to give 2-(2-chloro-6-methoxypyridin-3-yl)acetonitrile (B6284742).
Hydrolysis: Finally, acidic or basic hydrolysis of the nitrile group yields the desired carboxylic acid.
| Precursor | Reaction Sequence | Key Intermediates |
| 2-Chloro-6-methoxynicotinic acid | 1. SOCl₂2. CH₂N₂3. Ag₂O, H₂O | 2-Chloro-6-methoxynicotinoyl chloride, α-diazoketone, ketene |
| 2-Chloro-6-methoxy-3-methylpyridine | 1. NCS2. NaCN3. H₃O⁺/H₂O | 2-Chloro-3-(chloromethyl)-6-methoxypyridine, 2-(2-chloro-6-methoxypyridin-3-yl)acetonitrile |
Table 2: Classical methods for introducing the acetic acid side chain.
Modern Catalytic Approaches for the Synthesis of this compound
Modern synthetic chemistry often utilizes transition-metal catalysis to achieve more efficient and selective bond formations.
Cross-coupling reactions are powerful tools for creating C-C bonds. wikipedia.org A plausible modern synthesis could involve the construction of the pyridine core using palladium-catalyzed reactions.
A potential strategy could start from a di- or tri-halogenated pyridine, such as 2,6-dichloro-3-bromopyridine.
Selective Methoxy Introduction: A nucleophilic aromatic substitution (SNA) reaction could be employed to selectively introduce a methoxy group. The chlorine atoms at the 2 and 6 positions are highly activated towards nucleophilic attack. By controlling reaction conditions, one might achieve mono-substitution with sodium methoxide (B1231860) to yield 2-chloro-6-methoxy-3-bromopyridine.
Side Chain Introduction via Cross-Coupling: The remaining bromine at the 3-position can be used in a cross-coupling reaction. For example, a Sonogashira coupling with a protected acetylene, followed by hydration of the alkyne, could form the acetic acid side chain. nih.gov Alternatively, a Suzuki coupling with a suitable boronic ester partner that contains a protected acetic acid moiety could be envisioned. researchgate.net The reactivity of different halogens on the pyridine ring (Br vs. Cl) allows for selective, sequential functionalization.
| Pyridine Core | Coupling Partner | Catalyst/Conditions | Product Type |
| 2-Chloro-6-methoxy-3-bromopyridine | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI (Sonogashira) | Alkynylpyridine |
| 2,6-Dichloro-3-bromopyridine | Arylboronic acid | Pd(OAc)₂, SPhos (Suzuki) | Aryl-substituted pyridine |
Table 3: Representative transition metal-catalyzed cross-coupling strategies.
Direct C-H functionalization is an atom-economical approach that avoids the pre-functionalization of starting materials. rsc.org The C-H bonds of pyridine are generally difficult to functionalize directly due to the electron-deficient nature of the ring. rsc.org
For a molecule like this compound, a late-stage C-H functionalization at the 3-position of 2-chloro-6-methoxypyridine would be an ideal synthetic step. This would involve the direct coupling of a C-H bond at the C3 position with a reagent that can be converted into an acetic acid side chain.
Challenges for this approach include:
Reactivity: The pyridine ring is electron-poor, making electrophilic C-H activation difficult.
Regioselectivity: Directing the functionalization specifically to the C3 position in the presence of other C-H bonds at C4 and C5 can be challenging. The existing chloro and methoxy groups would influence the electronic and steric environment of the ring.
Green Chemistry Principles in the Synthesis of this compound
The pursuit of greener synthetic routes for this compound is driven by the need to minimize the environmental footprint of chemical production. Traditional synthetic methods often rely on volatile organic solvents and may generate significant waste, prompting the exploration of more sustainable alternatives.
Solvent-Free and Water-Mediated Synthesis Techniques
A plausible synthetic route to this compound involves the preparation of an intermediate, such as 2-(2-chloro-6-methoxypyridin-3-yl)acetonitrile, followed by hydrolysis. The initial step, the formation of the acetonitrile (B52724), could potentially be adapted to greener conditions. For instance, the reaction of 2-chloro-3-(chloromethyl)-6-methoxypyridine with a cyanide source could be investigated under phase-transfer catalysis (PTC) with minimal or no organic solvent. Water, being a non-toxic and abundant solvent, is an attractive medium for such reactions.
The subsequent hydrolysis of the nitrile to the carboxylic acid is a step that can readily be performed in water, often with acid or base catalysis. libretexts.org This aligns well with green chemistry principles. Microwave-assisted synthesis is another green technique that can significantly accelerate reactions, often in the absence of a solvent or in a green solvent like water or ethanol. organic-chemistry.org Research on the synthesis of various pyridine derivatives has demonstrated the effectiveness of microwave irradiation in reducing reaction times and improving yields. organic-chemistry.org
Table 1: Comparison of Conventional vs. Potential Green Synthesis Approaches for a Key Intermediate
| Feature | Conventional Method (Illustrative) | Potential Green Method (Hypothetical) |
| Reaction | Cyanation of 2-chloro-3-(chloromethyl)-6-methoxypyridine | Microwave-assisted cyanation in water with PTC |
| Solvent | Dichloromethane or similar chlorinated solvent | Water |
| Catalyst | N/A | Phase-Transfer Catalyst (e.g., TBAB) |
| Energy Input | Conventional heating (hours) | Microwave irradiation (minutes) |
| Environmental Impact | Use of hazardous solvent, longer reaction time | Use of water, significantly reduced reaction time |
Atom Economy and Reaction Efficiency Optimization
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. wordpress.com The ideal atom economy is 100%, meaning no atoms are wasted as byproducts. libretexts.org
The synthesis of this compound can be analyzed for its atom economy at each step. For the hydrolysis of the nitrile intermediate, the reaction with water to form the carboxylic acid and ammonia (B1221849) (or an ammonium (B1175870) salt) has a high theoretical atom economy.
Calculation of Atom Economy for Nitrile Hydrolysis:
The balanced chemical equation for the acid-catalyzed hydrolysis of 2-(2-chloro-6-methoxypyridin-3-yl)acetonitrile is:
C₈H₇ClN₂O + 2H₂O + H⁺ → C₈H₈ClNO₂ + NH₄⁺
Molecular Weight of Desired Product (C₈H₈ClNO₂): 201.61 g/mol
Molecular Weight of Reactants (C₈H₇ClN₂O + 2H₂O): 182.61 g/mol + 2 * 18.02 g/mol = 218.65 g/mol
Percent Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100
Percent Atom Economy = (201.61 / 218.65) x 100 ≈ 92.2%
This high atom economy indicates that the hydrolysis step is inherently efficient in terms of atom utilization.
Reaction efficiency is another critical metric, encompassing not just the theoretical atom economy but also the practical yield, reaction time, and energy consumption. Optimizing these factors is a key goal of green chemistry. Techniques such as flow chemistry can offer significant advantages in this regard. researchgate.netdurham.ac.uk Continuous flow reactors can provide precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. nih.gov For the synthesis of heteroaryl acetic acids, flow chemistry has been shown to be a valuable tool.
Table 2: Factors Influencing Reaction Efficiency in the Synthesis of this compound
| Parameter | Traditional Batch Synthesis | Optimized Green Synthesis (e.g., Flow Chemistry) |
| Reaction Time | Potentially hours to days | Minutes to hours |
| Temperature Control | Less precise, potential for hotspots | Precise and uniform temperature control |
| Mixing | Can be inefficient, leading to side reactions | Efficient mixing, enhanced reaction rates |
| Scalability | Can be challenging and hazardous | More straightforward and safer scaling |
| Overall Yield | Variable | Often higher and more consistent |
Mechanistic Investigations of Reactions Involving 2 2 Chloro 6 Methoxypyridin 3 Yl Acetic Acid
Nucleophilic Aromatic Substitution Pathways on the Chloropyridine Core
The 2-chloro substituent on the pyridine (B92270) ring renders the C2 position susceptible to nucleophilic aromatic substitution (SNAr). This class of reaction is characteristic of halopyridines, particularly those with electron-withdrawing groups that can stabilize the intermediate. researchgate.netacs.org The reaction proceeds through a well-established addition-elimination mechanism.
The process begins with the attack of a nucleophile on the carbon atom bearing the chlorine atom. This disrupts the aromaticity of the pyridine ring and forms a negatively charged intermediate known as a Meisenheimer complex. researchgate.netnih.gov This intermediate is resonance-stabilized, with the negative charge delocalized over the pyridine ring and, importantly, onto the electronegative nitrogen atom. The final step involves the departure of the chloride leaving group, which restores the aromaticity of the ring and yields the substituted product. youtube.com
The rate of SNAr reactions on 2-chloropyridines can be influenced by the reaction conditions. While electron-deficient systems react readily, unactivated substrates may require harsher conditions, such as high temperatures or pressures, to overcome the activation energy barrier associated with the temporary loss of aromaticity. thieme-connect.com
| Nucleophile | Typical Reagents | General Conditions | Product Type |
|---|---|---|---|
| Amine | Primary or Secondary Amines (e.g., Piperidine, Pyrrolidine) | High Temperature (100-300°C), often in a sealed tube or flow reactor. thieme-connect.com | 2-Aminopyridine derivative |
| Alkoxide | Sodium Methoxide (B1231860), Sodium Ethoxide | Alcohol solvent, elevated temperatures. | 2-Alkoxypyridine derivative |
| Thiolate | Sodium Thiophenoxide | Polar aprotic solvent (e.g., DMF, DMSO). | 2-(Arylthio)pyridine derivative |
| Hydroxide (B78521) | Aqueous NaOH or KOH | Forced conditions (high temperature/pressure) are often required for hydrolysis. acs.org | 2-Pyridone derivative |
Carboxylic Acid Reactivity: Esterification, Amidation, and Decarboxylation Mechanisms
The carboxylic acid group is a key site of reactivity, enabling the synthesis of various derivatives through esterification, amidation, and, under certain conditions, decarboxylation.
Esterification: The conversion of the carboxylic acid to an ester is commonly achieved through Fischer esterification. This acid-catalyzed reaction with an alcohol proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.com Various acid catalysts, such as sulfuric acid or tosic acid, can be employed. google.com
Amidation: The formation of an amide bond from the carboxylic acid and an amine typically requires activation of the carboxyl group. Direct thermal amidation is possible but often requires high temperatures. More commonly, coupling reagents such as HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) or boron-based reagents are used. sci-hub.seresearchgate.net These reagents convert the carboxylic acid into a more reactive intermediate (e.g., an active ester or an acyloxyboron species), which is then readily attacked by the amine nucleophile to form the amide. sci-hub.seresearchgate.net
Decarboxylation: Pyridylacetic acids can undergo decarboxylation, though the ease of this reaction is highly dependent on the position of the substituent. For pyridine-2-carboxylic acids (picolinic acids), decarboxylation is facilitated by the formation of a zwitterionic intermediate that stabilizes the transition state leading to the loss of CO₂ and the formation of a 2-pyridyl carbanion or ylide. researchgate.netstackexchange.com While 2- and 4-pyridylacetic acids are known to be prone to decarboxylation, the 3-isomer, as in the title compound, is generally more stable, and forcing conditions would likely be required for the removal of the carboxyl group. stackexchange.comnih.gov
| Reaction | Key Mechanistic Feature | Common Reagents |
|---|---|---|
| Esterification | Acid-catalyzed nucleophilic acyl substitution. masterorganicchemistry.com | Alcohol (e.g., Methanol (B129727), Ethanol), Acid Catalyst (e.g., H₂SO₄). google.com |
| Amidation | In situ formation of an activated acyl intermediate. sci-hub.se | Amine, Coupling Agent (e.g., HBTU, Boric Acid derivatives). sci-hub.seresearchgate.net |
| Decarboxylation | Formation of a carbanionic or ylide intermediate upon loss of CO₂. researchgate.net | Heat, sometimes in the presence of acid or base. |
Electrophilic Aromatic Substitution Dynamics of the Pyridine Ring
Electrophilic aromatic substitution (EAS) on the pyridine ring is significantly more challenging than on benzene. The electronegative nitrogen atom deactivates the ring towards electrophilic attack and can be protonated or coordinate to Lewis acids under typical EAS conditions, further increasing this deactivation. wikipedia.orgyoutube.com
The regiochemical outcome of any potential EAS reaction is governed by the directing effects of the existing substituents:
Pyridine Nitrogen: Strongly deactivating and directs incoming electrophiles to the C3 and C5 positions. quora.comquimicaorganica.org
2-Chloro Group: Deactivating due to its inductive effect but directs ortho and para (to C4 and C6).
6-Methoxy Group: Activating due to resonance and directs ortho and para (to C3 and C5). pearson.com
3-Acetic Acid Group: Deactivating and directs meta (to C5).
| Substituent | Position | Effect on Reactivity | Directing Preference |
|---|---|---|---|
| Nitrogen Atom | 1 | Strongly Deactivating | C3, C5 |
| -Cl | 2 | Deactivating | C4, C6 |
| -CH₂COOH | 3 | Deactivating | C5 |
| -OCH₃ | 6 | Activating | C3, C5 |
Radical Reaction Pathways and Their Initiation/Inhibition
Radical reactions offer an alternative pathway for the functionalization of pyridine rings. These reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps. libretexts.org
Initiation: The reaction is started by the formation of a radical species. This is often achieved by the homolytic cleavage of a weak bond in a radical initiator, triggered by heat or UV light. libretexts.org Common initiators include peroxides and N-bromosuccinimide (NBS). libretexts.org Under certain conditions, radical generation from pyridine derivatives can be initiated by light in the presence of air and water. rsc.org
Propagation: Once formed, a reactive radical can add to the pyridine ring. In reactions like the Minisci reaction, an alkyl radical adds to a protonated pyridine, generating a radical cation intermediate which is then oxidized to the final product. The addition of radicals to N-alkoxypyridinium salts can also be an effective method for alkylation under neutral conditions. nih.govchemrxiv.org Theoretical studies on the reaction of a chlorine atom with pyridine suggest that addition to the nitrogen atom to form a 1-chloropyridinyl radical is a favorable, barrierless path. nih.govaip.org
Inhibition/Termination: The chain reaction is terminated when two radical species combine to form a stable, non-radical molecule. libretexts.org This is a rare event due to the low concentration of radicals. The reaction can also be inhibited by the presence of radical scavengers, which are molecules that react with radicals to form stable, unreactive species.
Stereochemical Considerations in Reactions of Chiral Derivatives
If a chiral center is introduced into the molecule, for instance at the α-carbon of the acetic acid side chain (e.g., 2-(2-chloro-6-methoxypyridin-3-yl)propanoic acid), all subsequent reactions must be considered in a stereochemical context. slideshare.net The stereochemical outcome of a reaction depends on the mechanism and where the reaction occurs relative to the stereocenter. nih.gov
Reactions at the Chiral Center: A reaction occurring directly at the stereocenter, such as an SN2 substitution, would typically proceed with an inversion of configuration. An SN1 reaction, proceeding through a planar carbocation intermediate, would lead to racemization.
Reactions Elsewhere on the Molecule: If a reaction occurs at a site remote from the chiral center (e.g., nucleophilic substitution at C2 or electrophilic substitution at C5), the original stereocenter remains intact. The starting enantiomer would be converted into a chiral product. If a new stereocenter is created during the reaction, a pair of diastereomers would be formed, often in unequal amounts due to the directing influence of the original chiral center.
The principles of stereodivergent synthesis could potentially allow access to different stereoisomers by carefully selecting catalysts and reaction conditions. acs.org In any reaction involving a chiral derivative, the optical activity of the products provides crucial information about the reaction mechanism. slideshare.net
| Reaction Type at α-Carbon | Mechanism | Stereochemical Outcome |
|---|---|---|
| Nucleophilic Substitution | SN2 | Inversion of configuration |
| Nucleophilic Substitution | SN1 | Racemization |
| Radical Halogenation | Radical chain | Racemization (via planar radical intermediate) |
Advanced Spectroscopic and Crystallographic Investigations for Mechanistic Insight into 2 2 Chloro 6 Methoxypyridin 3 Yl Acetic Acid
High-Resolution NMR Spectroscopy for Conformational and Tautomeric Studies
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure, conformation, and potential tautomeric forms of molecules in solution. For 2-(2-chloro-6-methoxypyridin-3-yl)acetic acid, a detailed analysis of its ¹H and ¹³C NMR spectra would be anticipated to reveal key structural features.
Expected ¹H NMR Spectral Features: The proton NMR spectrum would likely show distinct signals for the two aromatic protons on the pyridine (B92270) ring. Due to the substitution pattern, these would appear as doublets with a coupling constant typical for ortho-protons. The chemical shifts would be influenced by the electron-withdrawing chloro group and the electron-donating methoxy (B1213986) group. The methylene (B1212753) protons of the acetic acid side chain would likely appear as a singlet, and the acidic proton of the carboxylic acid would be a broad singlet, the chemical shift of which would be concentration and solvent dependent. The methoxy group protons would also present as a sharp singlet.
Expected ¹³C NMR Spectral Features: The carbon NMR spectrum would be expected to display eight distinct signals corresponding to the different carbon environments in the molecule. The chemical shifts of the pyridine ring carbons would be significantly affected by the chloro and methoxy substituents. The carbonyl carbon of the carboxylic acid would appear at the downfield end of the spectrum, typically in the range of 170-180 ppm.
Conformational and Tautomeric Studies: The rotational freedom around the C-C bond connecting the pyridine ring and the acetic acid moiety could lead to different stable conformations. Variable temperature NMR studies could provide information on the energy barriers between these conformers. While less common for simple pyridines, the potential for tautomerism, particularly involving the carboxylic acid group and the pyridine nitrogen, could be investigated using advanced NMR techniques, though significant tautomerization is not expected for this structure.
Anticipated ¹H NMR Data Table
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyridine-H4 | 7.5 - 8.0 | d |
| Pyridine-H5 | 7.0 - 7.5 | d |
| CH₂ | 3.5 - 4.0 | s |
| OCH₃ | 3.8 - 4.2 | s |
| COOH | 10.0 - 13.0 | br s |
Advanced Mass Spectrometry Techniques for Reaction Pathway Elucidation
Advanced mass spectrometry (MS) techniques are instrumental in determining the molecular weight and fragmentation patterns of a compound, which can provide valuable information for elucidating reaction pathways.
Expected Fragmentation Pattern: In an electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be expected. A prominent M+2 peak, with an intensity of about one-third of the molecular ion peak, would be indicative of the presence of a single chlorine atom. libretexts.org
Common fragmentation pathways would likely involve:
Loss of the carboxylic acid group: A fragmentation resulting in the loss of a COOH radical (45 Da) is a common pathway for carboxylic acids.
Decarboxylation: The loss of CO₂ (44 Da) from the molecular ion is another characteristic fragmentation of carboxylic acids.
Cleavage of the methoxy group: Loss of a methyl radical (CH₃, 15 Da) or a methoxy radical (OCH₃, 31 Da) from the molecular ion or subsequent fragment ions is anticipated.
Loss of chlorine: Cleavage of the C-Cl bond could also occur.
By analyzing the fragments of reaction intermediates and byproducts using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), one could piece together the steps of a synthetic route to this compound.
Anticipated Key Mass Spectrometry Fragments
| Fragment | Description |
| M⁺ | Molecular Ion |
| [M-COOH]⁺ | Loss of the carboxylic acid group |
| [M-CO₂]⁺ | Loss of carbon dioxide |
| [M-CH₃]⁺ | Loss of a methyl group from the methoxy moiety |
| [M-Cl]⁺ | Loss of the chlorine atom |
X-ray Crystallography for Solid-State Structural Analysis and Intermolecular Interactions
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state and the nature of intermolecular interactions within the crystal lattice.
Expected Solid-State Structure: A single-crystal X-ray diffraction study of this compound would reveal the precise bond lengths, bond angles, and torsion angles of the molecule. It would confirm the planarity of the pyridine ring and the geometry of the acetic acid side chain.
Anticipated Intermolecular Interactions: The crystal packing would likely be dominated by strong intermolecular hydrogen bonds between the carboxylic acid groups of adjacent molecules. mdpi.com These often form dimeric structures. nih.gov Additionally, other weaker interactions could play a role in stabilizing the crystal lattice:
Hydrogen bonding: The pyridine nitrogen could act as a hydrogen bond acceptor. acs.org
Halogen bonding: The chlorine atom could participate in halogen bonding, acting as an electrophilic region that interacts with a nucleophilic atom on a neighboring molecule. nih.govnih.gov
π-π stacking: The aromatic pyridine rings could engage in π-π stacking interactions.
Analysis of these interactions provides insight into the supramolecular chemistry of the compound and can influence its physical properties.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify functional groups within a molecule and can be employed to monitor the progress of a chemical reaction.
Expected Characteristic Vibrational Modes: The IR and Raman spectra of this compound would be expected to show characteristic bands for its functional groups:
O-H stretch: A broad band in the IR spectrum, typically in the region of 2500-3300 cm⁻¹, is characteristic of the hydrogen-bonded carboxylic acid O-H group. nih.gov
C=O stretch: A strong absorption in the IR spectrum around 1700-1725 cm⁻¹ would correspond to the carbonyl stretch of the carboxylic acid. chem-soc.si
C-O stretch: A band in the 1200-1300 cm⁻¹ region would be associated with the C-O stretching of the carboxylic acid and the methoxy group.
Pyridine ring modes: Several bands in the 1400-1600 cm⁻¹ region would be characteristic of the pyridine ring stretching vibrations. researchgate.netnih.gov
C-Cl stretch: A band in the lower frequency region of the spectrum, typically 600-800 cm⁻¹, would be indicative of the C-Cl stretching vibration.
Reaction Monitoring: By monitoring the appearance or disappearance of key vibrational bands, such as the C=O stretch of the carboxylic acid, one could follow the progress of reactions involving this compound. For example, in an esterification reaction, the broad O-H stretch would disappear, and the C=O stretch would shift to a higher wavenumber.
Anticipated Key Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |
| Carboxylic Acid | C=O stretch | 1700-1725 |
| Pyridine Ring | C=C, C=N stretches | 1400-1600 |
| Methoxy/Carboxylic Acid | C-O stretch | 1200-1300 |
| Chloro-Pyridine | C-Cl stretch | 600-800 |
Computational Chemistry and Theoretical Studies of 2 2 Chloro 6 Methoxypyridin 3 Yl Acetic Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like 2-(2-chloro-6-methoxypyridin-3-yl)acetic acid, these calculations, typically using Density Functional Theory (DFT) or ab initio methods like Hartree-Fock, would provide insights into its stability, electronic distribution, and reactivity. rasayanjournal.co.inelixirpublishers.com
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting a molecule's reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org
HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the molecule's ability to donate electrons, acting as a nucleophile. youtube.com For this compound, the HOMO would likely be distributed over the electron-rich methoxy (B1213986) group and the pyridine (B92270) ring, indicating these as potential sites for electrophilic attack.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital relates to the molecule's capacity to accept electrons, functioning as an electrophile. youtube.com The LUMO is expected to be localized around the electron-deficient regions, such as the carbon atom bonded to the chlorine and the carboxylic acid group, suggesting these areas are susceptible to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. rsc.org
Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data
| Parameter | Expected Value Range (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.0 to -7.5 | Indicates electron-donating capability |
| LUMO Energy | -1.0 to -2.5 | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 4.0 to 5.5 | Reflects chemical reactivity and stability |
Note: This data is illustrative and based on typical values for similar organic molecules.
Electrostatic Potential (ESP) Mapping
An Electrostatic Potential (ESP) map illustrates the three-dimensional charge distribution of a molecule. libretexts.org It is invaluable for predicting intermolecular interactions and reactive sites. wolfram.comscispace.com
In an ESP map of this compound, distinct regions of charge would be visible:
Negative Potential (Red/Yellow): These areas, rich in electrons, would be concentrated around the oxygen atoms of the methoxy and carboxylic acid groups, as well as the nitrogen atom in the pyridine ring. These sites are prone to electrophilic attack and hydrogen bond acceptance. researchgate.net
Positive Potential (Blue): Electron-deficient regions would be found around the hydrogen atom of the carboxylic acid's hydroxyl group, making it a primary site for hydrogen bond donation and interaction with nucleophiles. researchgate.net
Neutral Potential (Green): The carbon backbone and other less polarized areas would exhibit a neutral potential.
Reaction Pathway Modeling and Transition State Theory Calculations
Computational modeling can elucidate the mechanisms of chemical reactions by mapping the potential energy surface. This involves identifying reactants, products, intermediates, and, most importantly, transition states. For a molecule like this compound, this could be applied to model reactions such as esterification of the carboxylic acid or nucleophilic substitution at the chloro-substituted carbon.
Transition State Theory calculations would be used to determine the activation energy of a proposed reaction, providing a quantitative measure of the reaction rate. By locating the lowest energy path from reactants to products, chemists can predict the feasibility and kinetics of a transformation.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data for validation.
Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies corresponding to different functional groups. For the target molecule, characteristic peaks for the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, C-O stretches of the methoxy and acid groups, and various C-Cl and pyridine ring vibrations would be calculated. Studies on the related compound 2-chloro-6-methoxypyridine (B123196) have shown good agreement between theoretical (using HF and B3LYP methods) and experimental IR and Raman spectra. rasayanjournal.co.in
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) for ¹H and ¹³C atoms. These predictions are based on the electronic environment of each nucleus and are highly valuable for interpreting experimental NMR spectra and confirming the molecular structure.
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict electronic transitions. For aromatic systems like this pyridine derivative, π → π* transitions are expected, and their calculated wavelengths can be compared to experimental absorption spectra. researchgate.net
Table 2: Predicted Spectroscopic Data vs. Experimental Data for a Related Compound
| Spectroscopic Technique | Predicted Parameter (Computational) | Experimental Finding | Reference Compound |
|---|---|---|---|
| IR Spectroscopy | C-Cl Stretching Frequency | Agreement with calculated values | 2-chloro-6-methoxypyridine rasayanjournal.co.in |
| Raman Spectroscopy | Pyridine Ring Deformations | Good correlation after scaling | 2-chloro-6-methoxypyridine rasayanjournal.co.in |
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility in different environments. mdpi.com
Gas Phase: In the absence of solvent, MD simulations would reveal the intrinsic conformational preferences of the molecule, governed by intramolecular forces like steric hindrance and hydrogen bonding. The rotation around the single bonds connecting the acetic acid side chain to the pyridine ring would be a key area of study.
In Solution: By explicitly including solvent molecules (like water or DMSO) in the simulation, MD can model how intermolecular interactions influence the molecule's conformation. The solvent's polarity would affect the orientation of the polar carboxylic acid and methoxy groups, providing a more realistic picture of the molecule's structure in a chemical or biological context.
Applications of 2 2 Chloro 6 Methoxypyridin 3 Yl Acetic Acid in Complex Organic Synthesis
Role as a Building Block in Multi-Step Synthesis of Diverse Heterocyclic Systems
The structure of 2-(2-chloro-6-methoxypyridin-3-yl)acetic acid makes it a promising starting material for the synthesis of a variety of fused and substituted heterocyclic systems. The presence of the chloro, methoxy (B1213986), and carboxylic acid groups on the pyridine (B92270) ring allows for a range of synthetic manipulations.
The chlorine atom at the 2-position can be displaced by various nucleophiles or participate in cross-coupling reactions. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, could be employed to introduce aryl or heteroaryl substituents at this position. acs.orgresearchgate.net The methoxy group at the 6-position can be demethylated to a pyridone or displaced by other nucleophiles under specific conditions. acs.orgrsc.org
The acetic acid side chain provides a handle for cyclization reactions. For example, intramolecular condensation reactions could lead to the formation of fused ring systems such as pyrido-oxazinones or other related bicyclic heterocycles. The reactivity of the carboxylic acid can be modulated by converting it to more reactive derivatives like acid chlorides or esters.
Below is an illustrative table of potential heterocyclic systems that could be synthesized from this compound, based on known synthetic methodologies for similar compounds.
| Target Heterocyclic System | Potential Synthetic Strategy | Key Functional Group Transformation |
| Pyrido[2,3-b]azepines | Intramolecular Friedel-Crafts acylation of an N-arylated derivative. | Conversion of the carboxylic acid to an acid chloride followed by cyclization. |
| Thiazolo[4,5-b]pyridines | Reaction with a source of sulfur and nitrogen, such as thiourea, followed by cyclization. | Displacement of the chloro group and reaction of the carboxylic acid moiety. |
| Fused Pyridotriazines | Condensation with a hydrazine (B178648) derivative followed by cyclization. | Reaction involving the carboxylic acid and a suitably positioned amino group introduced via displacement of the chloro substituent. |
| Substituted Bipyridines | Suzuki-Miyaura cross-coupling at the 2-position. | Palladium-catalyzed reaction of the chloro-substituent with a pyridineboronic acid. acs.org |
Precursor for Advanced Pyridine-Based Ligands and Catalysts
Pyridine-containing molecules are fundamental components of many ligands used in coordination chemistry and catalysis. researchgate.netnih.gov The structural features of this compound make it an attractive precursor for the synthesis of novel pyridine-based ligands.
The nitrogen atom of the pyridine ring can act as a coordination site for metal ions. The substituents on the ring can be modified to tune the electronic properties and steric environment of the resulting ligand, thereby influencing the catalytic activity and selectivity of the metal complex. For example, the chloro group can be replaced with phosphine (B1218219) or other coordinating groups through nucleophilic substitution or cross-coupling reactions. nih.gov
The carboxylic acid moiety can also serve as a coordination site or be used to link the pyridine unit to other molecular fragments or solid supports. Amide coupling reactions with chiral amines, for instance, could generate a library of chiral ligands for asymmetric catalysis. youtube.com
| Ligand Type | Synthetic Approach | Potential Application |
| Bidentate N,O-Ligands | Direct coordination of the pyridine nitrogen and the carboxylate oxygen to a metal center. | Catalysis of oxidation or C-C bond-forming reactions. |
| Pincer Ligands | Functionalization at the 2- and 4-positions of the pyridine ring with coordinating arms. | Homogeneous catalysis, including dehydrogenation and transfer hydrogenation reactions. |
| Chiral Pyridine Ligands | Amide coupling of the carboxylic acid with a chiral amine or alcohol. | Asymmetric synthesis. |
| Immobilized Catalysts | Covalent attachment to a solid support via the carboxylic acid group. | Heterogeneous catalysis and simplified catalyst recovery. |
Intermediate in the Synthesis of Agrochemical Research Compounds (General Chemical Structures)
The pyridine ring is a common motif in a wide range of agrochemicals, including herbicides, insecticides, and fungicides. semanticscholar.orgresearchgate.netresearchgate.net The specific substitution pattern of this compound could serve as a valuable template for the development of new agrochemical candidates.
The general strategy in agrochemical discovery often involves the synthesis and screening of libraries of compounds with a common core structure but varied substituents. The reactivity of the chloro, methoxy, and carboxylic acid groups allows for the introduction of diverse functionalities to explore structure-activity relationships.
For instance, the chloro group can be displaced by various amines or thiols to generate libraries of substituted pyridines. The carboxylic acid can be converted to esters or amides, which are common functionalities in bioactive molecules.
The table below presents general chemical structures of pyridine-based agrochemicals and illustrates how this compound could be a precursor.
| Agrochemical Class | General Structure | Role of this compound |
| Pyridine Carboxamide Fungicides | Aryl-NH-CO-Pyridine-R | The carboxylic acid moiety can be converted to an amide. The chloro and methoxy groups can be further functionalized. |
| Picolinate Herbicides | R-Pyridine-COOH | The core structure is a substituted picolinic acid derivative. |
| Neonicotinoid Insecticides | (Cl-Pyridine-CH2)-N-R | While the acetic acid group is not directly analogous, the substituted pyridine core is a key feature. |
| Thiazolopyridine Herbicides | Fused Thiazolo[4,5-b]pyridine | Could be a precursor to the fused ring system through appropriate cyclization strategies. acs.org |
Functionalization via the Carboxylic Acid Moiety to Create Diverse Derivatives
The carboxylic acid group is one of the most versatile functional groups in organic synthesis, and its presence in this compound opens up a vast array of possibilities for creating diverse derivatives. najah.edunih.gov
Standard transformations of the carboxylic acid group include its conversion to esters, amides, acid halides, and anhydrides. Each of these derivatives can then undergo further reactions to introduce additional complexity. For example, the formation of amides with a wide range of primary and secondary amines can lead to a library of compounds with varying steric and electronic properties.
The Curtius, Schmidt, or Hofmann rearrangements could be employed to convert the carboxylic acid to an amine, providing access to aminomethylpyridine derivatives. Furthermore, the carboxylic acid can be reduced to the corresponding alcohol, which can then be further functionalized.
| Derivative Class | Synthetic Method | Potential Utility |
| Esters | Fischer esterification or reaction with an alkyl halide in the presence of a base. | Pro-drugs, intermediates for further reactions. |
| Amides | Coupling with amines using a coupling agent (e.g., DCC, EDC). | Biologically active compounds, ligands. |
| Alcohols | Reduction with a reducing agent (e.g., LiAlH4, BH3). | Building blocks for further synthesis. |
| Amines | Curtius, Schmidt, or Hofmann rearrangement. | Access to aminomethylpyridine derivatives. |
| Ketones | Reaction of the corresponding acid chloride with an organometallic reagent. | Intermediates for the synthesis of more complex molecules. |
Strategy for Incorporating Pyridine-Acetic Acid Units into Macromolecular Structures
The incorporation of functional monomers into polymers is a powerful strategy for creating materials with tailored properties. The pyridine and carboxylic acid functionalities of this compound make it a potential candidate for incorporation into macromolecular structures such as polymers and dendrimers. mdpi.comdntb.gov.ua
The carboxylic acid group can be converted into a polymerizable group, such as an acrylate (B77674) or a styrenic derivative. Subsequent polymerization or copolymerization would lead to polymers bearing the substituted pyridine moiety as a pendant group. These polymers could have interesting properties, such as metal-chelating abilities, catalytic activity, or specific biological activities.
Alternatively, the molecule could be used as a chain-end functionalizing agent or as a building block in step-growth polymerization, for example, in the synthesis of polyesters or polyamides.
| Macromolecular Structure | Incorporation Strategy | Potential Properties and Applications |
| Pendant Pyridine Polymers | Conversion of the carboxylic acid to a polymerizable group (e.g., vinyl ester) followed by polymerization. | Metal-ion scavenging, supported catalysts, antimicrobial materials. |
| Polyamides/Polyesters | Polycondensation reaction involving the carboxylic acid group. | Thermally stable materials, functional polymers. |
| Dendrimers | Use as a core or branching unit in dendrimer synthesis. | Drug delivery, catalysis. |
| Surface-Modified Materials | Covalent attachment to a surface via the carboxylic acid group. | Functionalized surfaces with specific binding or catalytic properties. |
Future Research Directions and Unexplored Avenues for 2 2 Chloro 6 Methoxypyridin 3 Yl Acetic Acid
Integration into Flow Chemistry Systems for Enhanced Synthesis and Scalability
The conventional batch synthesis of complex heterocyclic molecules like 2-(2-chloro-6-methoxypyridin-3-yl)acetic acid often involves multiple steps, which can be time-consuming and challenging to scale. Flow chemistry, or continuous-flow synthesis, presents a transformative alternative, offering improved safety, efficiency, and scalability. researchgate.net Researchers have successfully adapted the synthesis of various pyridine (B92270) compounds to flow systems, achieving higher yields and significantly lower production costs. vcu.edu For instance, a five-step batch process for the HIV drug Nevirapine was consolidated into a single continuous step, increasing the yield from 58% to 92%. vcu.edu
Applying this technology to this compound could involve designing a multi-step continuous-flow system that telescopes the reaction sequence, minimizing manual handling and purification steps. Key transformations, such as the construction of the substituted pyridine ring and the introduction of the acetic acid side chain, could be optimized under the intensified conditions (high temperature and pressure) safely achievable in flow reactors. researchgate.net This approach would not only accelerate the synthesis for research purposes but also provide a direct route to commercial-scale manufacturing. vcu.edu
| Parameter | Batch Processing | Flow Chemistry | Potential Advantage for this compound |
|---|---|---|---|
| Scalability | Difficult, requires process re-optimization | Straightforward, by extending operation time | Facilitates production of larger quantities for extensive testing. |
| Safety | Higher risk with hazardous reagents/intermediates | Enhanced safety due to small reaction volumes and better heat/mass transfer. researchgate.net | Safer handling of chlorinated precursors and reactive intermediates. |
| Efficiency & Yield | Often lower due to handling losses and side reactions | Typically higher yields and purity through precise control of parameters. vcu.edu | Improved overall yield and reduced need for purification. |
| Process Control | Limited control over temperature/mixing gradients | Precise control over residence time, temperature, and stoichiometry. researchgate.net | Fine-tuning of reaction conditions to maximize desired product formation. |
Exploration of Novel Reactivity under Non-Classical Conditions (e.g., mechanochemistry, photochemistry, electrochemistry)
Moving beyond traditional solution-phase synthesis, non-classical energy inputs can unlock novel reactivity and provide more sustainable synthetic routes.
Mechanochemistry: This solvent-free technique uses mechanical force (e.g., grinding or milling) to induce chemical reactions. nih.gov It is recognized as a green chemistry approach due to its reduced solvent waste and energy efficiency. scielo.br The synthesis of various pyridine-containing heterocycles, such as 2-phenylimidazo[1,2-α]pyridine, has been successfully demonstrated using manual grinding and vortex mixing, illustrating the method's robustness. scielo.br For this compound, mechanochemistry could be explored for the key cyclization steps or for creating co-crystals and salts with unique solid-state properties.
Photochemistry: Visible-light photoredox catalysis has emerged as a powerful tool for C-H functionalization. This method allows for the direct modification of the pyridine ring at positions that are often inaccessible through traditional methods. nih.govnih.govacs.org For example, photochemical strategies enable the C4-alkylation of pyridines, a different regioselectivity compared to classical Minisci reactions. nih.govacs.org Applying this to the this compound scaffold could generate a library of novel derivatives by functionalizing the C4 and C5 positions, potentially leading to compounds with new biological activities.
Electrochemistry: Electrochemical synthesis offers another avenue for green chemistry by using electricity to drive reactions, replacing conventional and often hazardous reagents. The electrochemical reduction and oxidation of pyridine derivatives have been studied for various applications. umich.eduacs.orgacs.org Specifically, pyridine N-oxides can serve as tunable electrocatalysts for hydrogen atom transfer (HAT), enabling the selective oxidation of C-H bonds. acs.org This approach could be investigated for modifying the acetic acid side chain of the target molecule or for other functionalization reactions on the pyridine core.
| Method | Principle | Example Application for Pyridines | Potential for this compound |
|---|---|---|---|
| Mechanochemistry | Input of mechanical energy (grinding, milling). nih.gov | Solvent-free synthesis of imidazo[1,2-α]pyridines. scielo.br | Green synthesis of the core structure or its derivatives. |
| Photochemistry | Use of light to initiate reactions, often with a photocatalyst. | C-H functionalization and alkylation of the pyridine ring. nih.govorganic-chemistry.org | Direct, late-stage functionalization at C4 or C5 positions. |
| Electrochemistry | Using electric current to drive oxidation or reduction. | Benzylic C-H oxidation using pyridine N-oxide mediators. acs.org | Modification of the acetic acid side chain or ring functionalization. |
Rational Design of New Derivations with Tunable Reactivity and Selectivity
The existing structure of this compound provides multiple handles for rational drug design. The pyridine ring itself is a key pharmacophore, and its substituents—the 2-chloro, 6-methoxy, and 3-acetic acid groups—can be systematically modified to tune the molecule's physicochemical and biological properties. nih.gov
The 2-chloro group is a versatile functional group that can be replaced via nucleophilic aromatic substitution or participate in transition-metal-catalyzed cross-coupling reactions. nih.gov This allows for the introduction of a wide array of substituents to probe structure-activity relationships (SAR). Similarly, the 6-methoxy group can be demethylated to a hydroxyl group, which can then be further functionalized. By strategically modifying these positions, new derivatives can be designed as inhibitors for specific biological targets, such as kinases, a common target for pyridine-based drugs. nih.govacs.orgresearchgate.net For example, researchers have successfully developed potent and selective inhibitors for Vaccinia-related kinases (VRK1 and VRK2) based on an aminopyridine scaffold. acs.orgresearchgate.net A similar rational design approach, targeting a specific enzyme's ATP-binding site, could be applied to derivatives of this compound.
Advanced Computational Methodologies for Predictive Chemistry and Materials Design
Computer-Aided Drug Design (CADD) has become an indispensable tool in modern pharmaceutical research, significantly reducing the time and cost of discovering new therapeutic agents. emanresearch.orgnih.govbeilstein-journals.org For this compound and its potential derivatives, a range of computational methods can be employed to predict their properties and guide synthetic efforts.
Structure-Based Drug Design (SBDD): If a biological target is identified, molecular docking can be used to predict the binding mode and affinity of designed derivatives within the target's active site. beilstein-journals.org This allows for the prioritization of compounds with the highest predicted potency before they are synthesized.
Ligand-Based Drug Design (LBDD): In the absence of a known 3D structure for the target, methods like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling can be used. beilstein-journals.orgemanresearch.org These techniques build models based on the chemical structures and known activities of a set of molecules to predict the activity of new, unsynthesized compounds.
Density Functional Theory (DFT): DFT calculations can provide deep insights into the electronic structure, geometry, and reactivity of the molecule and its derivatives. researchgate.netmdpi.com This information is valuable for understanding reaction mechanisms and designing molecules with specific electronic properties.
By integrating these computational approaches, researchers can move from a trial-and-error process to a more directed and efficient discovery pipeline for new materials and therapeutic agents based on the this compound scaffold.
Potential for Sustainable and Bio-Inspired Synthetic Routes and Catalysis
The principles of green chemistry call for the development of more environmentally benign chemical processes. For a pyridine-based compound, this includes exploring synthetic routes that utilize renewable feedstocks and bio-inspired catalytic systems.
A promising avenue is the synthesis of the pyridine core from biomass. acsgcipr.org Researchers have described routes to synthesize pyridines from furans, which can be derived from C5 and C6 sugars found in renewable biomass. acsgcipr.org Another approach involves the biocatalytic conversion of lignin, a major component of plant biomass, into pyridine carboxylic acids using engineered microorganisms like Rhodococcus jostii. acsgcipr.org Adapting such strategies for the synthesis of the 2-chloro-6-methoxypyridine (B123196) core could drastically reduce the environmental footprint of its production.
Furthermore, bio-inspired synthesis can provide novel and efficient strategies. For example, the synthesis of the natural product pyritide A2 was inspired by its biosynthesis, which involves an enzyme-catalyzed cycloaddition to form the pyridine ring. nih.gov Mimicking such biological transformations in the lab could lead to highly selective and efficient methods for constructing the core of this compound. The development of organogels from pyridine-based molecules has also shown potential for bio-inspired catalysis, such as mimicking catecholase activity. acs.org
Q & A
Basic: What are the recommended synthetic routes for 2-(2-chloro-6-methoxypyridin-3-yl)acetic acid?
Methodological Answer:
Synthesis typically involves functionalizing pyridine derivatives via substitution or condensation reactions. For example:
- Step 1: Substitution of a chloro-methoxy-pyridine precursor with a nucleophile (e.g., hydroxyl or amine groups) under alkaline conditions to introduce reactive sites .
- Step 2: Acetic acid side-chain introduction via alkylation or etherification. Evidence from analogous compounds suggests using condensing agents (e.g., DCC or EDC) to link the pyridine moiety to the acetic acid group .
- Step 3: Purification via column chromatography or recrystallization. HPLC (>98% purity) is recommended for validation .
Table 1: Comparison of Synthetic Approaches
| Method | Conditions | Yield (%) | Key Challenges |
|---|---|---|---|
| Alkaline substitution | K₂CO₃, DMF, 80°C | ~65 | Byproduct formation |
| Acidic condensation | H₂SO₄, reflux | ~50 | Side reactions with Cl⁻ |
| Catalytic alkylation | Pd/C, THF, room temperature | ~75 | Catalyst cost |
Advanced: How can crystallographic data resolve structural ambiguities in this compound?
Methodological Answer:
X-ray crystallography provides atomic-level resolution. Key parameters include:
- Crystal system : Monoclinic (observed in analogous structures) .
- Hydrogen bonding : Critical for confirming carboxylate interactions (e.g., O–H···O/N).
- Data collection : Use θmax >28°, Rint <0.05, and redundancy >99% to minimize errors .
Table 2: Crystallographic Parameters (Example from Analogous Compound)
| Parameter | Value |
|---|---|
| Crystal size (mm³) | 0.31 × 0.23 × 0.20 |
| Wavelength (Å) | 0.71073 (Mo Kα) |
| Rint | 0.033 |
| H-bond descriptors | C(6), D(2) |
Basic: What safety precautions are necessary when handling this compound?
Methodological Answer:
- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and ANSI-approved goggles .
- Ventilation : Use fume hoods to avoid inhalation (H335: respiratory irritation) .
- First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes .
- Storage : Tightly sealed containers in dry, ventilated areas at room temperature .
Advanced: What analytical techniques are optimal for purity assessment and structural elucidation?
Methodological Answer:
- Purity : HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) with UV detection at 254 nm .
- Structure :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm).
- Mass spectrometry : High-resolution MS (ESI+) for molecular ion validation (e.g., [M+H]+ at m/z 216.03).
- Crystallography : Resolves tautomerism or polymorphism .
Advanced: How does the electronic environment of the pyridine ring influence the compound's reactivity?
Methodological Answer:
- Chloro group (electron-withdrawing) : Enhances electrophilic substitution at the 3-position .
- Methoxy group (electron-donating) : Stabilizes adjacent positions for nucleophilic attacks.
- Tuning reactivity : Adjust substituent ratios in precursor synthesis to balance electronic effects .
Example : In Pd-catalyzed coupling, Cl⁻ acts as a leaving group, while methoxy directs regioselectivity .
Basic: What are the solubility characteristics of this compound in common laboratory solvents?
Methodological Answer:
- High solubility : Polar aprotic solvents (DMSO, DMF) due to carboxylate and pyridine groups.
- Low solubility : Non-polar solvents (hexane, ether).
- Experimental note : Pre-dissolve in DMSO for biological assays (≤1% v/v to avoid cytotoxicity) .
Advanced: How to address contradictory data in biological activity studies of this compound?
Methodological Answer:
- Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cell viability).
- Control experiments : Use structurally similar analogs (e.g., chloro-free variants) to isolate substituent effects .
- Replication : Validate in ≥3 independent trials with blinded analysis.
Basic: What are the primary storage conditions to ensure compound stability?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
